molecular formula C25H18Cl2N2O2S B11515871 (2E)-2-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11515871
M. Wt: 481.4 g/mol
InChI Key: PYPKYMXYCKBEPV-WSDLNYQXSA-N
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Description

2-((E)-1-{3-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{3-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of the thiazole and benzimidazole rings, followed by their fusion to form the thiazolobenzimidazole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{3-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-((E)-1-{3-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((E)-1-{3-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((E)-1-{3-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one: is compared with other thiazolobenzimidazole derivatives, which may have similar structures but different functional groups.

    Other dichlorobenzyl derivatives: Compounds with similar dichlorobenzyl groups but different core structures.

Uniqueness

The uniqueness of 2-((E)-1-{3-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C25H18Cl2N2O2S

Molecular Weight

481.4 g/mol

IUPAC Name

(2E)-2-[[3-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C25H18Cl2N2O2S/c1-14-6-9-21-23(15(14)2)28-25-29(21)24(30)22(32-25)12-16-4-3-5-18(10-16)31-13-17-7-8-19(26)20(27)11-17/h3-12H,13H2,1-2H3/b22-12+

InChI Key

PYPKYMXYCKBEPV-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)N3C(=O)/C(=C\C4=CC(=CC=C4)OCC5=CC(=C(C=C5)Cl)Cl)/SC3=N2)C

Canonical SMILES

CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC(=CC=C4)OCC5=CC(=C(C=C5)Cl)Cl)SC3=N2)C

Origin of Product

United States

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